molecular formula C21H19N5O4 B2646083 N-(3,4-dimethoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 852440-18-7

N-(3,4-dimethoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2646083
CAS No.: 852440-18-7
M. Wt: 405.414
InChI Key: NLSRKSLPDJCVAT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-29-17-9-8-14(10-18(17)30-2)24-19(27)12-25-13-22-20-16(21(25)28)11-23-26(20)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSRKSLPDJCVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Common in modifying the phenyl rings or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression, and metabolic processes .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (CAS Number: 852440-18-7) is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O4C_{21}H_{19}N_{5}O_{4}, with a molecular weight of approximately 405.41 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine moiety linked to a dimethoxyphenyl group via an acetamide functional group. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions followed by acylation with the appropriate acetamide derivative. Detailed methodologies can vary but often utilize standard organic synthesis techniques such as refluxing in solvents like DMF or DMSO.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown significant growth inhibition in various cancer cell lines. In particular:

CompoundCell LineIC50 (µM)
Pyrazolo derivativeA549 (lung cancer)49.85
Another derivativeMCF7 (breast cancer)26

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Studies on related pyrazole compounds have demonstrated their ability to inhibit nitric oxide production and other inflammatory mediators in vitro. Such activities are critical for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties against various pathogens. For example, compounds structurally related to this compound have been tested against bacteria and fungi with promising results. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies have focused on the biological activity of pyrazole derivatives:

  • Study on BRAF(V600E) Inhibitors : A series of pyrazole amides were synthesized and evaluated for their inhibitory effects on the BRAF(V600E) mutation associated with melanoma. Some derivatives exhibited potent inhibition with IC50 values in the low micromolar range .
  • Inhibitory Effects on Xanthine Oxidase : Research has shown that certain pyrazole derivatives can inhibit xanthine oxidase effectively, which is relevant for gout treatment due to its role in uric acid production .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidinone derivatives with substituted acetamides. Key steps include:
  • Reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides (e.g., N-(3,4-dimethoxyphenyl)-α-chloroacetamide) in dry acetonitrile .
  • Optimizing reaction time (e.g., 12–24 hours) and temperature (60–80°C) to improve yields.
  • Purification via recrystallization from acetonitrile or ethanol.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To confirm substituent positions (e.g., methoxy groups at 3,4-phenyl, pyrimidinone carbonyl signals at δ 160–170 ppm) .
  • HRMS : For molecular ion validation (e.g., [M+H]+ matching theoretical mass ± 2 ppm) .
  • IR Spectroscopy : To identify carbonyl stretches (1650–1750 cm⁻¹ for pyrimidinone and acetamide C=O) .
  • X-ray crystallography : For absolute configuration determination if single crystals are obtained .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modifications to the dimethoxyphenyl, pyrimidinone, or acetamide moieties (e.g., halogenation, alkylation) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituents with IC50 values.
  • Case Study : In pyrazolo[3,4-d]pyrimidine derivatives, electron-withdrawing groups on the phenyl ring enhanced inhibitory activity by 30–50% compared to electron-donating groups .

Q. What computational strategies predict binding affinity and interaction mechanisms with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
  • Quantum Mechanical Calculations : Optimize ligand geometries at the B3LYP/6-31G* level to assess electronic properties influencing binding .
  • MD Simulations : Run 100-ns simulations to evaluate stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

Q. How should researchers resolve conflicting data in biological assays evaluating efficacy?

  • Methodological Answer :
  • Replicate Experiments : Perform triplicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Control Compounds : Include known inhibitors (e.g., staurosporine for kinase studies) to benchmark activity .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations (p < 0.05) .

Data Contradiction Analysis Example

Scenario : Two studies report conflicting IC50 values (10 µM vs. 25 µM) for the compound against a kinase target.
Resolution Strategy :

Verify assay conditions (e.g., ATP concentration, incubation time) .

Test compound purity via HPLC (>95% purity required) .

Compare cell lines or enzyme isoforms used (e.g., wild-type vs. mutant kinases) .

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